molecular formula C19H22N2O3S B6573479 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide CAS No. 946292-47-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide

Cat. No.: B6573479
CAS No.: 946292-47-3
M. Wt: 358.5 g/mol
InChI Key: AYVAXBWPPWWBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide is a synthetic organic compound with the CAS Registry Number 946292-47-3 . Its molecular formula is C 19 H 22 N 2 O 3 S, and it has a molecular weight of 358.46 g/mol . The compound features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry that is widely found in nature and in a variety of pharmacologically active compounds . This structure is substituted with an ethanesulfonyl group and a 2-methylbenzamide moiety, making it a valuable building block for the synthesis of various biologically active derivatives . This chemical is offered with a purity of 95% and higher for research applications . It is supplied in various quantities to meet diverse laboratory needs. Researchers can utilize this compound in areas such as medicinal chemistry for hit-to-lead optimization, in chemical biology as a probe to study biological pathways, and in library construction for high-throughput screening. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-6-8-15-10-11-16(13-18(15)21)20-19(22)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVAXBWPPWWBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of substituted aniline derivatives. For example, 7-nitro-1,2,3,4-tetrahydroquinoline serves as a common intermediate, synthesized by reacting 3-nitroaniline with cyclohexanone under acidic conditions (HCl or H₂SO₄). The reaction proceeds through a Pictet-Spengler mechanism , where the aldehyde group of cyclohexanone facilitates ring closure.

Reaction ComponentRole
3-NitroanilineStarting amine
CyclohexanoneCarbonyl source
HCl/H₂SO₄Acid catalyst
EthanolSolvent

Key parameters include:

  • Temperature : 80–100°C for 6–12 hours.

  • Yield : 65–75% after recrystallization.

Sulfonylation of the Tetrahydroquinoline Intermediate

The ethanesulfonyl group is introduced via nucleophilic substitution at the nitrogen atom of the tetrahydroquinoline core. Ethanesulfonyl chloride is reacted with the intermediate in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts.

Tetrahydroquinoline+ClSO2C2H5TEAN-(Ethanesulfonyl)-tetrahydroquinoline\text{Tetrahydroquinoline} + \text{ClSO}_2\text{C}_2\text{H}_5 \xrightarrow{\text{TEA}} \text{N-(Ethanesulfonyl)-tetrahydroquinoline}

ConditionOptimization Range
SolventDichloromethane (DCM) or THF
Temperature0°C to room temperature
Reaction Time2–4 hours
Yield80–85%

Amidation with 2-Methylbenzoyl Chloride

The final step involves coupling the sulfonylated tetrahydroquinoline with 2-methylbenzoyl chloride. This is achieved using Schotten-Baumann conditions , where the amine reacts with the acyl chloride in a biphasic system (water and DCM) with sodium bicarbonate as the base.

N-(Ethanesulfonyl)-tetrahydroquinoline+2-Methylbenzoyl chlorideNaHCO3Target Compound\text{N-(Ethanesulfonyl)-tetrahydroquinoline} + \text{2-Methylbenzoyl chloride} \xrightarrow{\text{NaHCO}_3} \text{Target Compound}

ParameterValue
Solvent Ratio (H₂O:DCM)1:1
Temperature0–5°C
Yield70–75%

Reaction Mechanisms and Byproduct Analysis

Cyclization Mechanism

The Pictet-Spengler cyclization proceeds via iminium ion formation , followed by electrophilic attack at the aromatic ring’s para position relative to the nitro group. Nitro reduction (e.g., using H₂/Pd-C) is performed post-cyclization to yield the primary amine intermediate.

Sulfonylation Side Reactions

Competing reactions include over-sulfonylation (formation of disulfonylated products) and hydrolysis of ethanesulfonyl chloride. These are mitigated by:

  • Slow addition of sulfonyl chloride.

  • Maintaining low temperatures (0–5°C).

Amidation Challenges

The steric bulk of the 2-methylbenzoyl group can reduce reaction efficiency. Catalytic DMAP (4-dimethylaminopyridine) is often added to accelerate acylation.

Optimization of Reaction Conditions

Solvent Selection

  • Cyclization : Ethanol or methanol for solubility and acid compatibility.

  • Sulfonylation : DCM or THF to stabilize reactive intermediates.

  • Amidation : Biphasic systems to minimize hydrolysis.

Catalytic Additives

  • TEA : Enhances sulfonylation by scavenging HCl.

  • DMAP : Increases amidation rate by 30%.

Temperature Profiles

  • Lower temperatures (0–5°C) during sulfonylation and amidation reduce side reactions.

  • Cyclization requires elevated temperatures (80–100°C) to drive ring closure.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, quinoline-H), 7.45–7.30 (m, 4H, benzamide-H), 3.25 (t, 2H, CH₂-SO₂), 2.55 (s, 3H, CH₃).

  • ¹³C NMR : 168.5 ppm (C=O), 142.1 ppm (SO₂-C).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 99.2% (C18 column, acetonitrile:H₂O = 70:30).

Mass Spectrometry

  • ESI-MS : m/z 359.1 [M+H]⁺ (calculated 358.5).

Comparison with Analogous Compounds

The preparation of this compound shares similarities with related quinoline sulfonamides. For instance, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide follows an identical sulfonylation protocol but differs in the regioselectivity of the benzamide substitution.

Industrial-Scale Considerations

Scaling up the synthesis requires:

  • Continuous Flow Reactors : To manage exothermic reactions during sulfonylation.

  • Catalyst Recycling : TEA recovery via distillation reduces costs .

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.

  • Intermediate in the production of heterocyclic compounds.

Biology:

  • Research tool in the study of enzymatic pathways involving sulfonamides.

  • Used in probing the binding interactions with protein targets.

Medicine:

  • Potential pharmacological agent in drug development, particularly targeting neurological disorders and inflammation.

  • Investigated for its role in modulating cellular signaling pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.

  • Incorporated in the development of agrochemicals and dyes.

Mechanism of Action

The precise mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide varies depending on its application. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, modulating their activity. The ethanesulfonyl group is known to interact strongly with biological molecules, potentially inhibiting or activating protein functions. The compound may also affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogs from recent literature and related chemical databases. Key differences in substituents, physicochemical properties, and inferred biological implications are highlighted.

Structural and Substituent Variations

Compound Name 1-Position Substituent (THQ) 7-Position Substituent Molecular Weight (g/mol) Notable Features
N-[1-(Ethanesulfonyl)-1,2,3,4-THQ-7-yl]-2-methylbenzamide (Target) Ethanesulfonyl 2-Methylbenzamide 359.44 Compact sulfonamide group; moderate lipophilicity
10a () Tetrahydro-2H-pyran-4-carbonyl 4-(Trifluoromethoxy)benzamide ~450 (estimated) Bulky acyl group; trifluoromethoxy enhances lipophilicity and electron withdrawal
10e () Morpholine-4-carbonyl 3,5-Bis(trifluoromethyl)benzamide ~520 (estimated) Morpholine improves hydrogen bonding; bis-CF₃ increases metabolic resistance
Compound 28 () 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide N/A Basic amine side chain; imidamide group may enhance kinase affinity
4-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-THQ-7-yl)benzamide () Thiophen-2-ylsulfonyl 4-Ethoxybenzamide 442.6 Thiophene sulfonyl adds π-π stacking potential; ethoxy improves solubility

Physicochemical and Functional Implications

  • Sulfonamide vs. Acyl Groups : The ethanesulfonyl group in the target compound is less sterically hindered than the morpholine-4-carbonyl (10e) or tetrahydro-2H-pyran-4-carbonyl (10a) groups in . This may improve membrane permeability but reduce binding affinity to targets requiring bulky substituents for hydrophobic interactions .
  • Thiophene vs. Benzene Rings : The thiophen-2-ylsulfonyl group in ’s compound introduces sulfur-mediated interactions, which are absent in the target compound. This could alter target selectivity in kinase or receptor binding .

Q & A

Q. Table 1: Biological Activity of Structural Analogs

CompoundTargetActivity (IC₅₀/EC₅₀)Reference
N-[1-(ethanesulfonyl)-THQ-7-yl]-4-F-benzamideRORγ1.2 µM
N-[1-(thiophene-sulfonyl)-THQ-7-yl] analogAntibacterialMIC = 8 µg/mL
2-Methylbenzamide derivativeAnticancer (HeLa)EC₅₀ = 10 µM

Q. Table 2: Solubility Enhancement Strategies

StrategySolubility ImprovementLimitations
DMSO co-solvent10-fold increaseCytotoxicity at >1% v/v
Cyclodextrin inclusion5-fold increaseLimited loading capacity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.